molecular formula C7H14ClNO3 B1394755 3-Pyrrolidinyl 2-methoxyacetate hydrochloride CAS No. 1220037-37-5

3-Pyrrolidinyl 2-methoxyacetate hydrochloride

Cat. No.: B1394755
CAS No.: 1220037-37-5
M. Wt: 195.64 g/mol
InChI Key: JEZVWKCIEDIWDX-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride typically involves the esterification of 3-pyrrolidinyl methanol with methoxyacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a suitable solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyrrolidinyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure.

    2-Methoxyacetic acid: The parent acid of the ester group in 3-Pyrrolidinyl 2-methoxyacetate hydrochloride.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness

This compound is unique due to its combination of the pyrrolidine ring and the methoxyacetate ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H14_{14}ClNO3_3
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 1220037-37-5

The compound features a pyrrolidine ring, which is known for its versatility in drug design, allowing modifications that can enhance biological activity.

This compound primarily functions as an irreversible inhibitor of dopamine beta-hydroxylase , an enzyme critical in catecholamine biosynthesis. By binding to the active site of this enzyme, it reduces levels of norepinephrine and epinephrine, suggesting potential applications in treating conditions like hypertension and certain psychiatric disorders.

Interaction with Biological Targets

  • Dopamine Beta-Hydroxylase : Significant reduction in catecholamine levels.
  • Pharmacological Implications : Potential for treating diseases related to catecholamine dysregulation.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Properties : Research indicates that derivatives of this compound show enhanced antitumor activity compared to established drugs.
  • Anti-inflammatory Effects : Studies have suggested its utility in developing new anti-inflammatory agents.
  • Antimicrobial Activity : It has been evaluated for potential antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Activity Study :
    • A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines.
    • Results indicated that some derivatives exhibited IC50_{50} values significantly lower than those of conventional chemotherapeutics.
  • Anti-inflammatory Mechanism Investigation :
    • In vivo models demonstrated that treatment with the compound led to reduced inflammation markers in carrageenan-induced paw edema models.
    • The mechanism appears to involve modulation of pro-inflammatory cytokines.
  • Enzyme Inhibition Assays :
    • The compound was shown to inhibit dopamine beta-hydroxylase effectively at nanomolar concentrations, with kinetic studies confirming its irreversible binding nature.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant antiproliferative effects
Anti-inflammatoryReduced edema in animal models
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionIrreversible inhibition of dopamine beta-hydroxylase

Properties

IUPAC Name

pyrrolidin-3-yl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-7(9)11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZVWKCIEDIWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-37-5
Record name Acetic acid, 2-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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